N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-22(24-11-15-7-16(12-24)9-17(8-15)13-24)26-23-25-21(14-28-23)20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOXEITVOBODPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The adamantane carboxamide moiety can be introduced via an amide coupling reaction using adamantane-1-carboxylic acid and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Bond
The amide bond linking adamantane and the thiazole ring undergoes hydrolysis under acidic or basic conditions:
Reaction Conditions
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with adamantane’s steric bulk slightly reducing reaction rates compared to linear aliphatic amides .
Electrophilic Aromatic Substitution on the Naphthalene Ring
The naphthalen-2-yl group participates in electrophilic substitutions, primarily at the 1-, 3-, or 6-positions due to steric and electronic effects:
Example Reactions
Density functional theory (DFT) studies on similar systems suggest the thiazole ring directs electrophiles to the naphthalene’s less hindered positions .
Functionalization of the Thiazole Ring
The thiazole’s 2-amino group and 4-aryl substituent enable further modifications:
3.1. Nucleophilic Substitution at C-2
The 2-position’s amino group reacts with electrophiles:
3.2. Cross-Coupling at C-4
The naphthalen-2-yl group facilitates Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product (4-aryl substitution) | Yield |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, DME | 4-(4-fluorophenyl) derivative | 72% |
| Pyridin-3-yl | PdCl₂(dppf), CsF, DMF | Heteroaryl analogue | 65% |
Reaction rates depend on the electron-withdrawing nature of the thiazole ring .
Adamantane Modification
While adamantane is typically inert, radical bromination at bridgehead positions is feasible:
Conditions : NBS, AIBN, CCl₄, reflux, 12h
Product : 3-bromoadamantane-1-carboxamide derivative (15% yield)
Utility : Serves as an intermediate for further cross-couplings .
Biological Activity-Driven Reactions
Inhibitor design studies reveal targeted modifications:
| Modification Site | Purpose | Example Derivative Activity |
|---|---|---|
| Adamantane C-3 | Enhance hydrophobic interactions | 10x higher kinase inhibition |
| Thiazole C-5 | Introduce H-bond donors | Improved COX-2 selectivity |
X-ray crystallography of analogous compounds shows the adamantane group occupies deep hydrophobic pockets in enzymes, guiding rational functionalization .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit antimicrobial properties. A study highlighted that aminothiazole derivatives, including those with naphthyl substitutions, demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) . The minimum inhibitory concentration (MIC) values for certain derivatives reached sub-micromolar levels, indicating strong potential as anti-tubercular agents.
| Compound | MIC (µM) | Pathogen |
|---|---|---|
| 9b | 1.5 | M. tuberculosis |
| 10a | 4.5 | M. tuberculosis |
| 10c | 5.7 | M. tuberculosis |
Antifungal Properties
The compound's structural features suggest potential antifungal activity as well. A study focusing on aminothiazole derivatives indicated that the introduction of naphthyl groups could enhance antifungal potency against invasive fungal diseases . This suggests that N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide could be a candidate for developing new antifungal therapies.
Case Study 1: Antitubercular Activity
In a systematic evaluation of various thiazole derivatives, researchers synthesized multiple analogs of this compound and tested them against M. tuberculosis. The study found that modifications at the C-2 position significantly influenced the antimicrobial activity, with certain compounds exhibiting MIC values below 5 µM .
Case Study 2: Selectivity and Toxicity
A comparative study assessed the selectivity of these compounds for mycobacterial species over other bacteria. The results indicated that some derivatives were selectively bactericidal against replicating M. tuberculosis while showing reduced toxicity towards eukaryotic cells . This selectivity is critical for developing safe therapeutic agents.
Mechanism of Action
The mechanism of action of N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Structural and Functional Group Analysis
The compound is distinguished from other adamantane derivatives by its thiazole-naphthalene framework. Below is a comparative analysis with structurally related analogs:
Key Observations :
- Substituent Effects : The thiazole-naphthalene system in the target compound introduces greater aromaticity and steric bulk compared to triazole/tetrazole derivatives (e.g., mtrzadcH, mttzadcH). This may enhance π-π stacking interactions but reduce solubility in polar solvents.
Key Insights :
- The naphthalen-2-yl group likely reduces aqueous solubility compared to smaller substituents in triazole analogs.
- Thiazole-containing derivatives may exhibit unique metal-binding properties compared to triazole-based copper complexes in .
Crystallographic and Validation Data
While structural data for the target compound are unavailable, analogs in and were validated using tools like SHELXL and PLATON . Key parameters (e.g., bond lengths, angles) for adamantane derivatives typically show:
- C–C bonds in adamantane: ~1.54 Å.
- Thiazole/triazole rings: Planar with bond lengths consistent with aromatic systems.
Biological Activity
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an adamantane core, a thiazole ring, and a naphthalene moiety. The structural formula can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to this compound.
- Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis. Research indicates that thiazole derivatives exhibit sub-micromolar minimum inhibitory concentrations (MIC), with specific analogs demonstrating selectivity for mycobacterial species over mammalian cells .
- Broad-Spectrum Antimicrobial Activity : Other studies have reported that similar compounds exhibit activity against various pathogens including bacteria and fungi. For instance, derivatives of naphthamide have been tested for their efficacy against resistant strains of bacteria .
Anticancer Activity
Thiazole-containing compounds are also being investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Enzyme Inhibition : The compound has demonstrated varying degrees of inhibition against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in cancer biology .
The exact mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Mycolic Acid Synthesis : For its antitubercular activity, the compound may inhibit enzymes involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
- Interaction with Enzymatic Targets : The inhibition of AChE and BChE suggests that this compound may interfere with cholinergic signaling pathways, which can be exploited in treating certain cancers where these pathways are dysregulated .
Case Studies
Several studies have evaluated the biological activity of thiazole derivatives in clinical settings or preclinical models:
- In Vitro Studies : A study demonstrated that a series of thiazole derivatives exhibited potent activity against M. tuberculosis, with some compounds achieving MIC values comparable to first-line treatments like ethambutol .
- Animal Models : Further research is needed to validate these findings in vivo; however, preliminary data suggest a favorable safety profile and significant efficacy in animal models of infection.
Q & A
Q. What are the established synthetic routes for N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide, and what reaction conditions optimize yield?
The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with a thiazole intermediate bearing a naphthalene substituent. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or DCM) under nitrogen .
- Thiazole ring construction : Cyclocondensation of thioamides with α-halo ketones, requiring precise temperature control (60–80°C) and solvents like acetonitrile .
- Purity optimization : Recrystallization from ethanol/DMSO mixtures improves crystallinity . Yield optimization relies on stoichiometric ratios (1:1.2 for adamantane:thiazole precursor) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- NMR spectroscopy : H and C NMR identify adamantane’s rigid cage (δ 1.6–2.1 ppm) and thiazole/naphthalene aromatic protons (δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 429.2) .
- X-ray crystallography : SHELX-refined structures resolve conformational flexibility in the thiazole-naphthalene linkage (bond angles: 118–122°) .
Q. What key structural features influence its physicochemical properties?
- Adamantane moiety : Enhances lipophilicity (logP ~4.2) and thermal stability (decomposition >250°C) .
- Thiazole ring : Contributes to π-π stacking with biological targets (e.g., enzyme active sites) .
- Naphthalene group : Increases molecular rigidity, reducing solubility in aqueous media (<0.1 mg/mL) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer potential : IC values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .
- Antimicrobial activity : Moderate inhibition (MIC 16–32 µg/mL) against S. aureus and E. coli .
Advanced Research Questions
Q. How can experimental design address low reproducibility in synthetic yields?
- Factorial optimization : Vary solvent polarity (DMSO vs. THF), catalyst loading (0.5–2 mol%), and reaction time (12–48 hrs) to identify critical parameters .
- In-line monitoring : Use FTIR or HPLC to track intermediate formation and minimize side reactions .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control cell passage number, serum concentration, and incubation time to reduce variability .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., topoisomerase II) .
Q. What strategies improve solubility for in vivo studies without compromising stability?
- Co-solvent systems : Use cyclodextrin complexes (20% w/v) or PEG-400 formulations to enhance aqueous solubility .
- Prodrug derivatization : Introduce phosphate or sulfonate groups at the adamantane’s tertiary carbon .
Q. How to elucidate the mechanism of action using computational and structural biology?
- Molecular docking : AutoDock Vina simulations predict binding to kinase domains (e.g., EGFR; ΔG = -9.2 kcal/mol) .
- Cryo-EM/X-ray : Co-crystallize with purified target proteins (e.g., tubulin) to identify binding pockets .
Q. What analytical methods quantify thermal degradation products under storage conditions?
Q. How to design structure-activity relationship (SAR) studies for derivative libraries?
- Substituent variation : Replace naphthalene with biphenyl or indole groups to modulate steric bulk .
- Bioisosteric replacement : Swap thiazole with 1,2,4-triazole to enhance metabolic stability .
Methodological Notes
- Data contradiction analysis : Replicate experiments under identical conditions and use multivariate statistics (ANOVA) to isolate variables .
- Crystallographic challenges : Address twinning or disorder in SHELXL refinement by adjusting HKLF5 parameters .
- Biological assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
